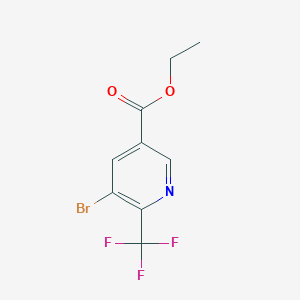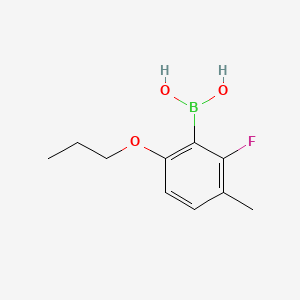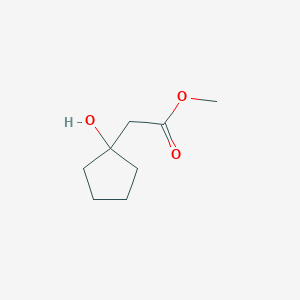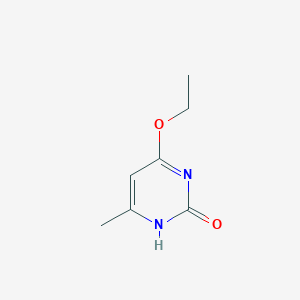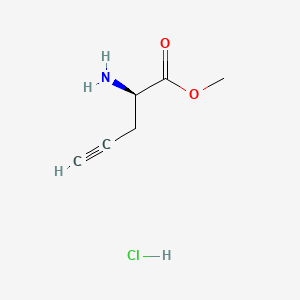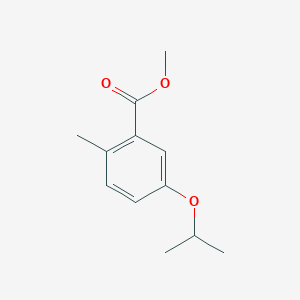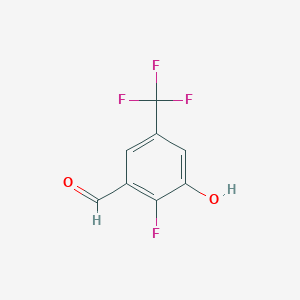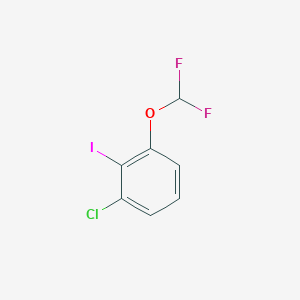
2-Chloro-4-(m-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(m-tolyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methylphenyl (m-tolyl) group at the fourth position. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 2-chloropyridine can be coupled with 4-(m-tolyl)boronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the m-tolyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon are common.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(m-tolyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(m-tolyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparación Con Compuestos Similares
2-Chloro-4-(p-tolyl)pyridine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-Chloro-4-phenylpyridine: Similar structure but with a phenyl group instead of a tolyl group.
2-Bromo-4-(m-tolyl)pyridine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-4-(m-tolyl)pyridine is unique due to the specific positioning of the chlorine and m-tolyl groups, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H10ClN |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
2-chloro-4-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-14-12(13)8-11/h2-8H,1H3 |
Clave InChI |
FFBJVMALIFPFBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


